Structural Elucidation of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol: A Technical Case Study
Structural Elucidation of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol: A Technical Case Study
Executive Summary
This technical guide outlines the rigorous structural elucidation protocol for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS: 161949-56-0).[1] In drug discovery, this scaffold represents a classic "biaryl" challenge where confirming the regiochemistry of the pyridine substitution is critical.[1] The presence of a trifluoromethyl (
Synthetic Origin & Regiochemical Logic
Before analytical confirmation, the structural claim must be grounded in synthetic plausibility.[1] The formation of this molecule typically proceeds via a Suzuki-Miyaura cross-coupling between an aryl boronic acid and a di-halogenated pyridine.[1]
The Regioselectivity Argument
The starting material is likely 2,3-dichloro-5-(trifluoromethyl)pyridine .[1] In nucleophilic aromatic substitutions (
-
Electronic Effect: The ring nitrogen exerts a strong electron-withdrawing effect on the ortho (C2) and para (C4) positions.[1]
-
Steric Effect: While C3 is flanked by the bulky
(at C5) and Cl (at C2), the C2 position is more accessible for oxidative addition, especially given the "ortho-effect" directing Pd insertion.[1]
Therefore, the coupling of 4-hydroxyphenylboronic acid is expected to occur selectively at C2, leaving the chlorine at C3 intact.[1]
Figure 1: Regioselective logic of the Suzuki coupling favoring C2 substitution.
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry (LC-MS) provides the first " go/no-go " decision gate.[1] The molecular formula is
Protocol: Isotopic Pattern Analysis
The presence of a single Chlorine atom creates a distinct isotopic signature that validates the retention of the halogen after coupling.[1]
| Parameter | Expected Value | Diagnostic Significance |
| Monoisotopic Mass ( | 273.0 | Base peak corresponding to |
| Isotope Peak ( | 275.0 | Intensity should be ~33% of the base peak ( |
| Fragmentation | [M-H]- | In negative mode (ESI-), the phenol proton is acidic, yielding a strong [M-H] peak.[1] |
Self-Validating Check: If the M+2 peak is missing or <5%, the Chlorine has been lost (likely reduced to H).[1] If the ratio is 1:1, a Bromine might be present (incorrect starting material).[1]
NMR Spectroscopy: The Definitive Proof
Nuclear Magnetic Resonance (NMR) is the primary tool for elucidation.[1] The
A. 1H NMR (Proton)
Solvent: DMSO-d6 (to prevent phenol proton exchange)[1]
-
Phenol Ring (AA'BB' System):
-
Pyridine Ring (The Critical Region):
-
Phenolic -OH: Broad singlet, typically 9.5 - 10.5 ppm (highly concentration/pH dependent).[1]
B. 13C NMR & 19F NMR (The Fluorine Effect)
The
| Carbon Position | Multiplicity | Coupling Constant ( | Assignment Logic |
| C5 (Ipso) | Quartet | Directly attached to | |
| Quartet | The | ||
| C4, C6 (Ortho) | Quartet | Carbons adjacent to C5.[1] | |
| C2, C3 | Singlet | - | Too far for significant coupling.[1] |
C. 2D NMR: The "Smoking Gun" (HMBC)
To prove the phenol is attached at C2 and not C3, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1] This technique visualizes long-range couplings (2-3 bonds).[1]
Key Correlations to Look For:
-
Phenol H2'/H6' to Pyridine C2: The protons on the phenol ring (ortho to the connection point) will show a strong cross-peak to the Pyridine C2 carbon.[1]
-
Pyridine H4 to Pyridine C2: The H4 proton is 3 bonds away from C2 (
).[1] -
Pyridine H4 to Pyridine C3 (Cl-bearing): H4 is 2 bonds away from the chlorinated carbon.[1]
If the structure were the C3-isomer , the Phenol protons would correlate to C3, and the coupling patterns would shift significantly.[1]
Figure 2: Critical HMBC correlations required to confirm the C2-biaryl linkage.
Quality Control & Purity
Once structure is elucidated, a purity method must be established for batch release.[1]
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol).[1]
-
Expected Retention: The molecule is moderately lipophilic due to the Cl and
groups.[1] Expect elution in the middle-to-late region of the gradient (e.g., 6-8 min).[1]
References
-
Suzuki-Miyaura Coupling Regioselectivity
-
13C-19F Coupling Constants
-
General Pyridine NMR Shifts
- Title: 2-Chloro-5-trifluoromethylpyridine 1H NMR Spectrum.
-
Source: ChemicalBook.[1]
-
Compound Data (Target Scaffold)
Sources
- 1. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 3. rubingroup.org [rubingroup.org]
- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 161949-56-0|4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol|BLD Pharm [bldpharm.com]
